(R)-6-Chloro-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one (R)-6-Chloro-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15801257
InChI: InChI=1S/C8H7ClN2O2/c1-4-8(12)11-7-5(13-4)2-3-6(9)10-7/h2-4H,1H3,(H,10,11,12)/t4-/m1/s1
SMILES:
Molecular Formula: C8H7ClN2O2
Molecular Weight: 198.60 g/mol

(R)-6-Chloro-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

CAS No.:

Cat. No.: VC15801257

Molecular Formula: C8H7ClN2O2

Molecular Weight: 198.60 g/mol

* For research use only. Not for human or veterinary use.

(R)-6-Chloro-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one -

Specification

Molecular Formula C8H7ClN2O2
Molecular Weight 198.60 g/mol
IUPAC Name (2R)-6-chloro-2-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one
Standard InChI InChI=1S/C8H7ClN2O2/c1-4-8(12)11-7-5(13-4)2-3-6(9)10-7/h2-4H,1H3,(H,10,11,12)/t4-/m1/s1
Standard InChI Key XSVOLCRVQDUCRQ-SCSAIBSYSA-N
Isomeric SMILES C[C@@H]1C(=O)NC2=C(O1)C=CC(=N2)Cl
Canonical SMILES CC1C(=O)NC2=C(O1)C=CC(=N2)Cl

Introduction

Chemical Identity and Physicochemical Properties

The compound (R)-6-Chloro-2-methyl-2H-pyrido[3,2-b] oxazin-3(4H)-one (CAS 1798337-49-1) possesses the molecular formula C₈H₇ClN₂O₂ and a molar mass of 198.61 g/mol . Key physicochemical parameters include:

PropertyValue
Density1.369 ± 0.06 g/cm³
Boiling Point394.6 ± 42.0 °C
pKa10.23 ± 0.40

The predicted density and boiling point suggest moderate polarity, aligning with its heterocyclic architecture . The pKa of 10.23 indicates weak basicity, likely attributable to the oxazinone nitrogen.

Synthetic Methodologies

Microwave-Assisted Smiles Rearrangement

A pivotal synthesis route involves microwave-assisted Smiles rearrangement, as demonstrated for analogous pyrido-oxazinones . The protocol involves:

  • Coupling: Reacting 2-chloro-3-pyridol derivatives with N-substituted-2-chloroacetamides in acetonitrile using K₂CO₃ under microwave irradiation (3–15 minutes).

  • Cyclization: Treating intermediates with Cs₂CO₃ in DMF to induce intramolecular O→N acyl transfer, forming the oxazinone ring .

This method achieves yields exceeding 80% while reducing reaction times from hours to minutes compared to conventional heating .

Stereoselective Synthesis Challenges

The (R)-configuration at the methyl-substituted position necessitates enantioselective strategies. While no direct data exists for this compound, related cis-2,5-disubstituted morpholines (e.g., 6-((2R,5R)-2-methyl-5-phenylmorpholino) derivatives) have been synthesized via de-epimerization using chiral auxiliaries . Such approaches could be adapted for introducing the (R)-methyl group.

Structural and Spectral Characterization

Nuclear Magnetic Resonance (NMR)

Although specific NMR data for this compound is unavailable, analogous pyrido-oxazinones exhibit characteristic signals:

  • ¹H NMR: Aromatic protons in the δ 6.5–8.5 ppm range, with methyl groups resonating near δ 1.2–1.5 .

  • ¹³C NMR: Carbonyl carbons at δ 165–170 ppm and pyridinic carbons at δ 110–150 .

Mass Spectrometry

The molecular ion peak at m/z 198.61 (M⁺) aligns with its molecular weight. Fragmentation patterns typically involve loss of Cl (35.5 Da) and CO (28 Da) .

Computational and Crystallographic Insights

Predicted ADMET Properties

  • LogP: Estimated at 1.8–2.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

  • Solubility: ~0.1 mg/mL in aqueous buffers, necessitating formulation enhancements for in vivo studies .

Crystal Packing Analysis

While no crystal data exists for this compound, related pyrido-oxazinones crystallize in trigonal space groups (e.g., P 31) with unit cell parameters a = 11.1 Å, c = 11.4 Å . Hydrogen bonding between oxazinone carbonyls and amine protons stabilizes the lattice.

Industrial and Regulatory Considerations

Scalability Challenges

Multigram synthesis requires addressing:

  • Chiral purity: Asymmetric catalysis or chiral resolution techniques.

  • Byproduct formation: Halogen retention during cyclization steps .

Regulatory Status

Future Directions

  • Mechanistic Studies: Elucidate interactions with NF-κB and other oncology targets.

  • Stereochemical Optimization: Develop enantioselective routes to improve yield and purity.

  • In Vivo Testing: Evaluate pharmacokinetics and toxicity in animal models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator